Ethyl 6-chloro-2-fluoro-3-methoxybenzoate
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Overview
Description
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 6-chloro-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzoates.
Hydrolysis: 6-chloro-2-fluoro-3-methoxybenzoic acid.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-6-fluoro-3-methoxybenzoate
- Ethyl 3-chloro-2-fluoro-6-methoxybenzoate
- 2-Fluoro-3-methoxybenzaldehyde
Uniqueness
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
GEGKHEPBKCOJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)OC)Cl |
Origin of Product |
United States |
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